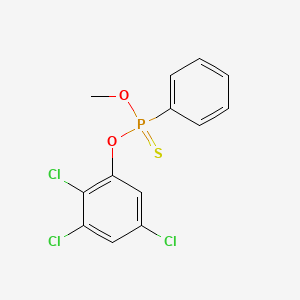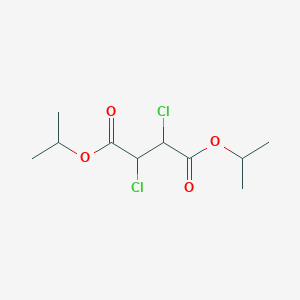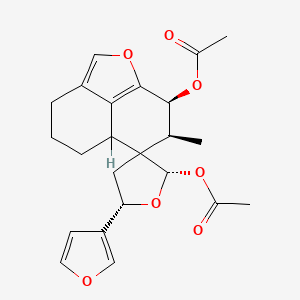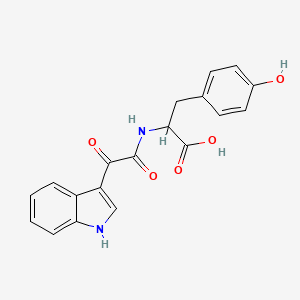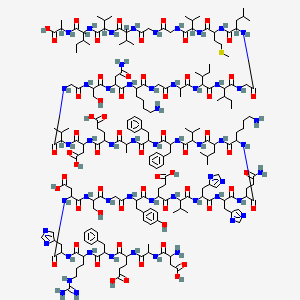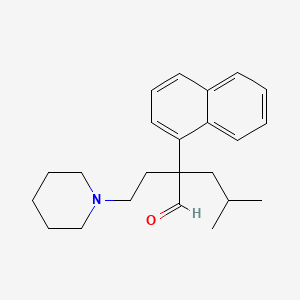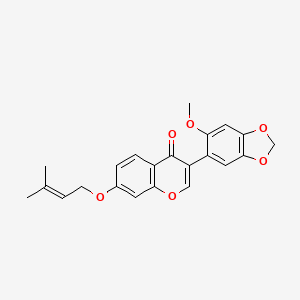
3-(((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a nitrophenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester typically involves the condensation of 4-nitrobenzaldehyde with 1H-indole-2-carboxylic acid, ethyl ester in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions (e.g., temperature control).
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the indole core can interact with various biological receptors. These interactions can lead to the modulation of cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **3-((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, methyl ester
- **3-((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, propyl ester
- **3-((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, butyl ester
Uniqueness
The uniqueness of 3-(((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
143603-72-9 |
|---|---|
Molecular Formula |
C18H15N3O4 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
ethyl 3-[(4-nitrophenyl)methylideneamino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H15N3O4/c1-2-25-18(22)17-16(14-5-3-4-6-15(14)20-17)19-11-12-7-9-13(10-8-12)21(23)24/h3-11,20H,2H2,1H3 |
InChI Key |
QDPMSHBLIUFLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


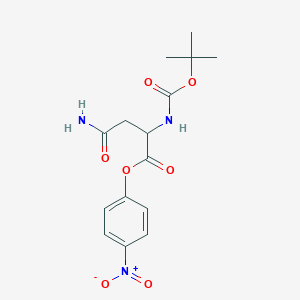


![n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12812334.png)
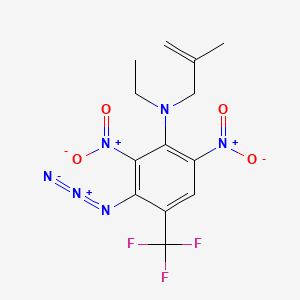
![3-Chloro-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12812341.png)
